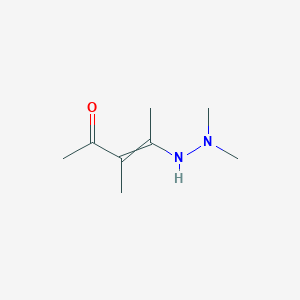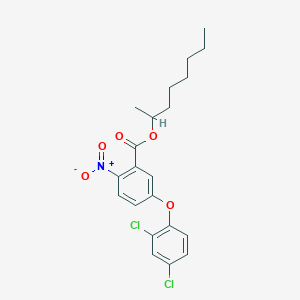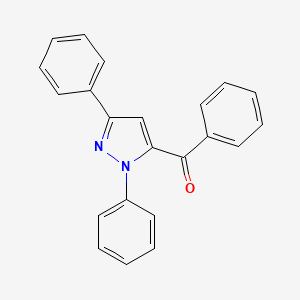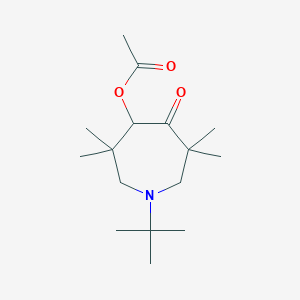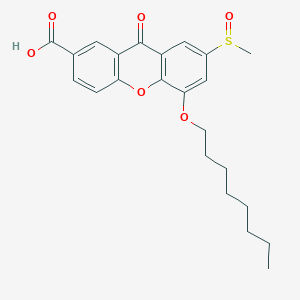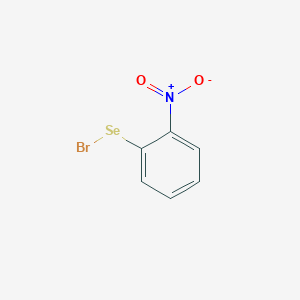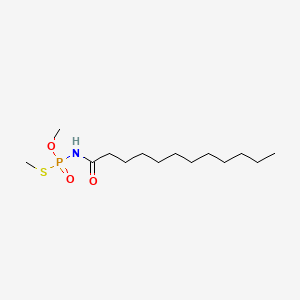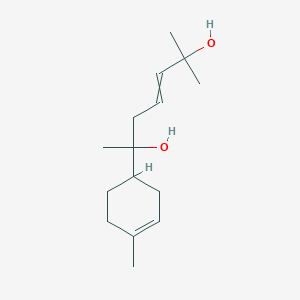
2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-3-ene-2,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-3-ene-2,6-diol is an organic compound with the molecular formula C15H26O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its unique structure, which includes a cyclohexene ring and a heptene chain, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-3-ene-2,6-diol can be achieved through several methods. One common approach involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative. Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid . Additionally, cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can also yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-3-ene-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes.
Applications De Recherche Scientifique
2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-3-ene-2,6-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism by which 2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-3-ene-2,6-diol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic processes.
Receptor Binding: It may bind to specific receptors, triggering a cascade of biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: This compound has a similar structure but differs in the position of the double bonds and hydroxyl groups.
(S)-2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-3(4H)-one: Another structurally similar compound with different functional groups.
Uniqueness
2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-3-ene-2,6-diol is unique due to its specific arrangement of hydroxyl groups and double bonds, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
55626-67-0 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
2-methyl-6-(4-methylcyclohex-3-en-1-yl)hept-3-ene-2,6-diol |
InChI |
InChI=1S/C15H26O2/c1-12-6-8-13(9-7-12)15(4,17)11-5-10-14(2,3)16/h5-6,10,13,16-17H,7-9,11H2,1-4H3 |
Clé InChI |
KHPLSAWGYMTNML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1)C(C)(CC=CC(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5S)-2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14630617.png)
![2-[1-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14630621.png)
